REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=[S:11])[NH2:10])=[CH:5][CH:4]=1.Cl[CH:15]([C:19](=O)[CH3:20])[C:16](=[O:18])[CH3:17]>CCO>[CH3:20][C:19]1[N:10]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:12])([F:1])[F:13])=[CH:4][CH:5]=2)[S:11][C:15]=1[C:16](=[O:18])[CH3:17]
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Name
|
|
Quantity
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5.03 g
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Type
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reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(N)=S)(F)F
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
3.46 g
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Type
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reactant
|
Smiles
|
ClC(C(C)=O)C(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the mixture was kept at 55-60° C. over night
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Type
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CUSTOM
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Details
|
crystallization
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Type
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FILTRATION
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Details
|
Filtration
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Type
|
WASH
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Details
|
washing with a tiny amount of cold EtOH
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Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C(C)=O)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.49 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |